molecular formula C20H21N3O4S B2959766 (Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide CAS No. 865173-62-2

(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide

Cat. No. B2959766
CAS RN: 865173-62-2
M. Wt: 399.47
InChI Key: WLYKXXKJAUUHQH-MRCUWXFGSA-N
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Description

The compound is a derivative of benzo[d]thiazol, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are often used in the synthesis of semiconductors for plastic electronics .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Thiazolides as Anti-Infective Agents

Thiazolides, including nitazoxanide and its derivatives, exhibit a wide spectrum of activities against a range of pathogens, including helminths, protozoa, enteric bacteria, and viruses. Their mechanism of action involves multiple pathways, including the reduction of the nitro group into a toxic intermediate for microaerophilic bacteria and parasites, and triggering apoptosis in proliferating mammalian cells, which may explain their effectiveness against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Antimicrobial and Anticancer Potentials

A novel series of 4-thiazolidinone derivatives demonstrated in vitro antimicrobial and anticancer potentials, highlighting the importance of structural modifications in enhancing activity. For example, specific derivatives showed significant antimicrobial and anticancer activities, underscoring the potential of thiazolide compounds in developing new treatments (Deep et al., 2016).

Interaction with Intracellular Targets

Research on Giardia lamblia revealed that nitazoxanide and other thiazolides interact with specific intracellular targets, such as nitroreductase, indicating a mechanism of action that involves inhibition of enzymes critical to the survival of pathogens (Müller et al., 2007).

Effects on Proliferating Cells

Studies on the structure-function relationship of thiazolides investigated their effects on proliferating mammalian cells and protozoan parasites, revealing that modifications to the thiazolide structure can significantly impact their biological activity. These modifications could lead to the development of thiazolides as anticancer agents, in addition to their antimicrobial properties (Brockmann et al., 2014).

Broad-Spectrum Antiviral Activities

Thiazolides, particularly nitazoxanide, have been shown to inhibit hepatitis B virus replication, indicating their potential as broad-spectrum antiviral agents. Structural modifications to the thiazolide backbone can enhance selectivity and potency against specific viral targets (Stachulski et al., 2011).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes. More detailed studies are required to elucidate the precise mechanisms involved .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target sites of action in the body .

Result of Action

The molecular and cellular effects of this compound’s action are not yet fully understood. It is likely that its effects are multifaceted, given the complexity of biological systems. More research is needed to elucidate these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions .

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-27-13-12-22-17-10-9-16(23(25)26)14-18(17)28-20(22)21-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKXXKJAUUHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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